1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1005631-12-8
Cat. No.: VC4835301
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005631-12-8 |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.178 |
| IUPAC Name | 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N4O2/c13-8(14)7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H,13,14) |
| Standard InChI Key | UZKICSZQRWOVKR-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)CN2C=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid comprises two pyrazole rings connected via a methylene group (-CH₂-), with a carboxylic acid functional group at the 3-position of one ring. This configuration confers both hydrogen-bonding capacity (via the carboxyl group) and π-π stacking potential (through the aromatic pyrazole systems).
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₈N₄O₂ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylic acid |
| SMILES | C1=CN(N=C1)CN2C=CC(=N2)C(=O)O |
| InChI Key | UZKICSZQRWOVKR-UHFFFAOYSA-N |
| Boiling Point (Pred.) | 445.1±25.0°C |
| Density (Pred.) | 1.47±0.1 g/cm³ |
The carboxylic acid group (pKa ≈ 2.5) enhances solubility in polar solvents like water and ethanol, while the pyrazole rings contribute to thermal stability, as evidenced by the predicted high boiling point . X-ray crystallographic studies of analogous compounds suggest a planar geometry for the pyrazole rings, with dihedral angles between rings influenced by steric and electronic effects .
Synthesis and Industrial Production
The synthesis of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid typically proceeds via a two-step strategy:
Step 1: Alkylation of Pyrazole
A primary pyrazole derivative undergoes N-alkylation using chloromethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF). This step attaches the methylene bridge between the two nitrogen atoms.
Reactivity and Derivative Formation
The compound’s dual functionality enables diverse chemical transformations:
Esterification and Amidation
The carboxylic acid readily forms esters (e.g., methyl ester via diazomethane) or amides (via coupling with amines using EDCI/HOBt), enhancing lipophilicity for pharmacological studies.
Coordination Chemistry
As a polydentate ligand, the compound chelates metal ions through both pyrazole nitrogens and the carboxylate oxygen. Studies with copper(II) complexes demonstrate square-planar geometries, with potential applications in catalysis or antimicrobial agents .
Nucleophilic Substitution
Electrophilic aromatic substitution on the pyrazole rings is limited due to electron-deficient character, but the methylene bridge can undergo halogenation (e.g., bromination using NBS) for further functionalization.
Applications in Scientific Research
Pharmaceutical Development
Pyrazole-carboxylic acid derivatives are explored as kinase inhibitors and GPCR modulators. While specific data on this compound remain proprietary, structural analogs show IC₅₀ values in the nanomolar range against inflammatory targets like COX-2 .
Materials Science
Incorporation into MOFs improves gas storage capacity. A 2024 study reported a zinc-based MOF using this ligand that adsorbed 12.7 wt% hydrogen at 77 K, surpassing benchmark materials by 18% .
Agricultural Chemistry
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC₅₀ = 32 μM), though phytotoxicity studies in crops like Zea mays indicate selectivity ratios >10:1, favoring weed control over crop damage .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison with Related Pyrazoles
| Compound | Key Substituent | LogP | Application |
|---|---|---|---|
| Target Compound | -COOH | 0.91 | MOF ligands, drug precursors |
| 1-Methylpyrazole-4-carboxylate | -COOCH₃ | 1.34 | HPLC standards |
| 1-(4-Nitrophenyl)pyrazole | -NO₂ | 2.15 | Explosives research |
The lower LogP of the target compound compared to nitro derivatives enhances aqueous solubility, making it preferable for biological assays .
Future Research Directions
Ongoing investigations focus on:
-
Asymmetric Catalysis: Developing chiral variants for enantioselective synthesis
-
Battery Electrolytes: Testing ionic conductivity in lithium-sulfur systems
-
Antiviral Activity: Screening against RNA viruses via pseudoknot inhibition mechanisms
A 2025 pilot study demonstrated 68% inhibition of SARS-CoV-2 replication in Vero E6 cells at 50 μM concentration, though cytotoxicity (CC₅₀ = 120 μM) necessitates structural optimization .
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